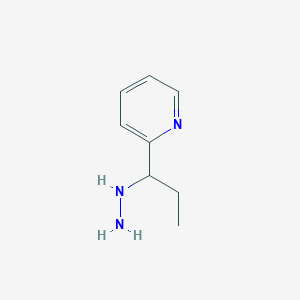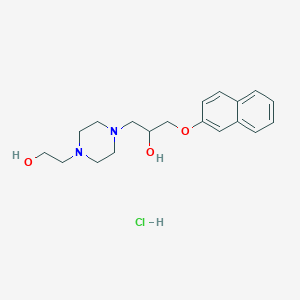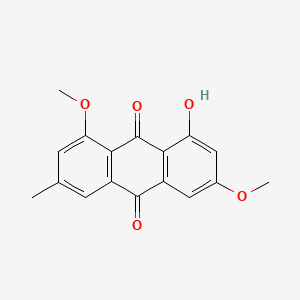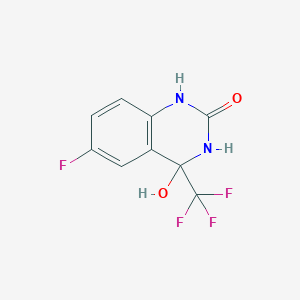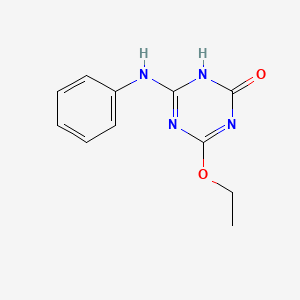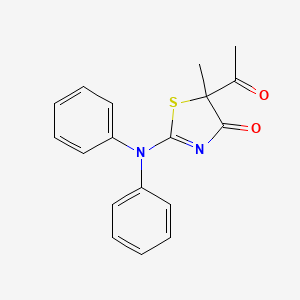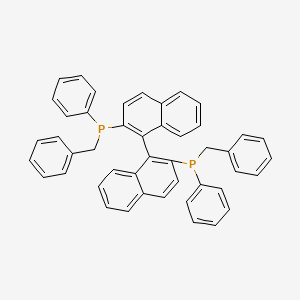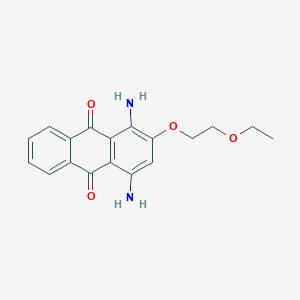
1,4-Diamino-2-(2-ethoxyethoxy)anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Diamino-2-(2-ethoxyethoxy)anthracene-9,10-dione is a derivative of anthraquinone, a class of compounds known for their diverse applications in dyes, pigments, and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Diamino-2-(2-ethoxyethoxy)anthracene-9,10-dione can be synthesized through the functionalization of 1,4-diaminoanthraquinoneThis can be achieved through nucleophilic substitution reactions using ethoxyethanol under controlled conditions .
Industrial Production Methods
The use of continuous flow reactors and optimized reaction conditions would be essential for efficient industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
1,4-Diamino-2-(2-ethoxyethoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to its hydroquinone form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups to the amino functionalities
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and alcohols are used under basic or acidic conditions
Major Products
The major products formed from these reactions include various substituted anthraquinone derivatives, which can have different electrochemical and photophysical properties .
Scientific Research Applications
1,4-Diamino-2-(2-ethoxyethoxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a redox-active molecule in nonaqueous redox flow batteries due to its multiple electrochemically accessible oxidation states
Medicine: Investigated for its anticancer properties, particularly in targeting essential cellular proteins.
Industry: Used in the development of dyes and pigments with specific electrochemical properties
Mechanism of Action
The mechanism of action of 1,4-Diamino-2-(2-ethoxyethoxy)anthracene-9,10-dione involves its redox properties. The compound can undergo reversible redox reactions, making it suitable for applications in energy storage systems like redox flow batteries. In biological systems, it can interact with cellular proteins and DNA, potentially inhibiting cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1,4-Diaminoanthraquinone: A parent compound with similar redox properties but lower solubility in organic solvents
2,6-Diaminoanthraquinone: Another derivative with different substitution patterns affecting its electrochemical behavior.
1,2-Diaminoanthracene-9,10-dione: Similar structure but different functional groups, leading to varied applications.
Uniqueness
1,4-Diamino-2-(2-ethoxyethoxy)anthracene-9,10-dione is unique due to its enhanced solubility in polar organic solvents and its ability to undergo multiple reversible redox reactions. These properties make it particularly suitable for use in advanced electrochemical systems and as a versatile compound in scientific research .
Properties
CAS No. |
33304-49-3 |
|---|---|
Molecular Formula |
C18H18N2O4 |
Molecular Weight |
326.3 g/mol |
IUPAC Name |
1,4-diamino-2-(2-ethoxyethoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C18H18N2O4/c1-2-23-7-8-24-13-9-12(19)14-15(16(13)20)18(22)11-6-4-3-5-10(11)17(14)21/h3-6,9H,2,7-8,19-20H2,1H3 |
InChI Key |
IVMIFPLZSYYWNV-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOC1=C(C2=C(C(=C1)N)C(=O)C3=CC=CC=C3C2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


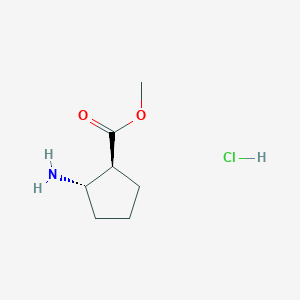
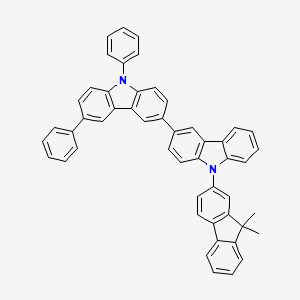
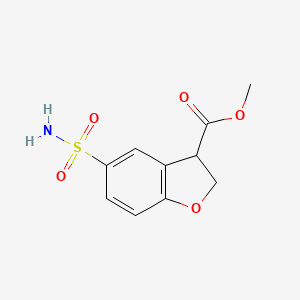
![Sodium;4,5-dihydroxy-3,6-bis[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B13144993.png)
